molecular formula C8H7ClN2O2S B6334992 N-(3-Chloro-4-cyano-phenyl)-methanesulfonamide, 95% CAS No. 53313-04-5

N-(3-Chloro-4-cyano-phenyl)-methanesulfonamide, 95%

Cat. No. B6334992
CAS RN: 53313-04-5
M. Wt: 230.67 g/mol
InChI Key: SFGGYLRBEPTSDS-UHFFFAOYSA-N
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Description

“N-(3-Chloro-4-cyano-phenyl)-methanesulfonamide” is a chemical compound. However, there is limited information available about this specific compound12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-(3-Chloro-4-cyano-phenyl)-methanesulfonamide”.



Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, I couldn’t find specific information on the molecular structure of "N-(3-Chloro-4-cyano-phenyl)-methanesulfonamide"1.



Chemical Reactions Analysis

The chemical reactions of a compound refer to how it interacts with other substances. Unfortunately, I couldn’t find specific information on the chemical reactions of "N-(3-Chloro-4-cyano-phenyl)-methanesulfonamide"1.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, boiling point, and molecular weight. Unfortunately, I couldn’t find specific information on the physical and chemical properties of "N-(3-Chloro-4-cyano-phenyl)-methanesulfonamide"5.


Safety And Hazards

The safety and hazards of a compound refer to the potential risks associated with its use. Unfortunately, I couldn’t find specific information on the safety and hazards of "N-(3-Chloro-4-cyano-phenyl)-methanesulfonamide"67.


Future Directions

The future directions of a compound refer to potential areas of further research or application. Unfortunately, I couldn’t find specific information on the future directions of "N-(3-Chloro-4-cyano-phenyl)-methanesulfonamide"189.


Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, please consult a chemistry professional or academic database.


properties

IUPAC Name

N-(3-chloro-4-cyanophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S/c1-14(12,13)11-7-3-2-6(5-10)8(9)4-7/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGGYLRBEPTSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-cyanophenyl)methanesulfonamide

Synthesis routes and methods

Procedure details

To a stirred solution of 4-amino-2-chlorobenzonitrile (5.02 g, 32.9 mmol) in dichloromethane (80 mL) was added N,N-diisopropylethylamine (17.0 mL, 97.8 mmol) and methanesulfonyl chloride (3.0 mL, 38.8 mmol) at −78° C. The reaction was then allowed to warm to room temperature slowly. After stirring at room temperature for 12 h, the reaction was quenched with 1 N hydrochloric acid. The organic phase was concentrated in vacuo and the residue was purified by flash chromatography (silica gel, 50:50 hexanes/ethyl acetate) to give the desired product.
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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